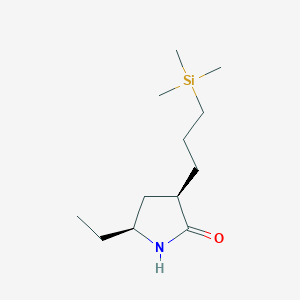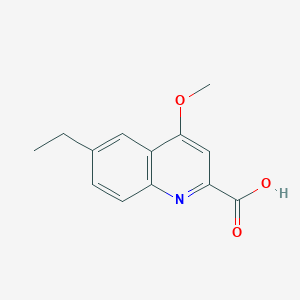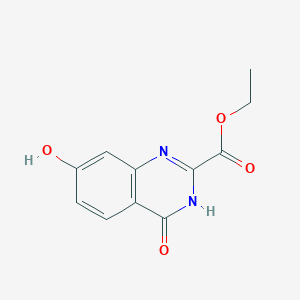
5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-Fluoro-4-hydroxy-8-methylquinoline.
Hydrazide Formation: The quinoline derivative is then reacted with hydrazine hydrate under reflux conditions to form the carbohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of fluorescent dyes and sensors due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with DNA replication. The hydroxyl and carbohydrazide groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-hydroxy-2-methylquinoline: Similar structure but with different substitution patterns.
5-Fluoro-4-hydroxy-8-chloroquinoline: Contains a chlorine atom instead of a methyl group.
5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid: Carboxylic acid derivative instead of carbohydrazide.
Uniqueness
5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which can form additional hydrogen bonds and enhance its biological activity. The combination of fluorine, hydroxyl, and carbohydrazide groups provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C11H10FN3O2 |
|---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
5-fluoro-8-methyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H10FN3O2/c1-5-2-3-7(12)8-9(5)14-4-6(10(8)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
LXNRHFDCFXTRFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=O)C(=CN2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one](/img/structure/B11877339.png)
![7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane](/img/structure/B11877346.png)

![(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B11877354.png)
![2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11877357.png)

![2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B11877368.png)




